Pure Blue

Description

The exact mass of the compound Pure Blue is 927.03423280 g/mol and the complexity rating of the compound is 1880. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['51538', '9617', '631567']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pure Blue suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pure Blue including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

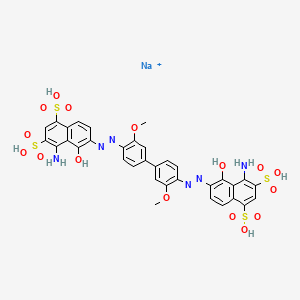

sodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O16S4.Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFSSYGWXNGVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N6NaO16S4+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-66-0, 2610-05-1 |

Source

|

| Record name | 6,6'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diazo)bis(4-amino-5-hydroxynaphthalene-1,3-disulphonic) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pure Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pure Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diazo]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonic] acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Core Chemical Properties of Victoria Pure Blue BO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the core chemical and physical properties of Victoria Pure Blue BO, a triarylmethane dye also known by its Colour Index name, Basic Blue 7. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in applications ranging from biological staining to photodynamic therapy. Victoria Pure Blue BO is a cationic dye recognized for its intense color and its interactions with biological macromolecules.[1][2][3] This guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its mechanism of action as a photosensitizer.

Chemical Identity

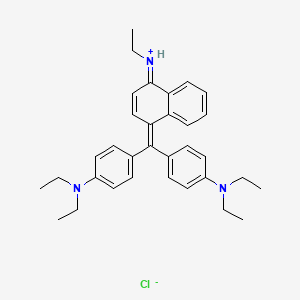

Victoria Pure Blue BO is a synthetic organic compound belonging to the triarylmethane class of dyes.[4] Its structure features a central carbon atom bonded to three aryl groups, with the positive charge delocalized across the conjugated π-system, which is responsible for its intense blue color.[5]

| Identifier | Value |

| Common Name | Victoria Pure Blue BO |

| Synonyms | Basic Blue 7, C.I. 42595 |

| CAS Number | 2390-60-5 |

| Molecular Formula | C₃₃H₄₀ClN₃ |

| IUPAC Name | [4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride[6] |

| Molecular Weight | 514.14 g/mol [7][8][9][10] |

| Chemical Structure |

|

Physicochemical Properties

The following tables summarize the key physicochemical properties of Victoria Pure Blue BO.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Bright brown to reddish-blue powder/crystals. | [1][3][11] |

| Melting Point | > 250 °C | [7] |

| Boiling Point | 612.2 °C at 760 mmHg (decomposes) | [7][11] |

| Refractive Index | 1.537 | [1][3] |

Solubility

| Solvent | Solubility | Source(s) |

| Cold Water | Slightly soluble | [4] |

| Hot Water | Soluble | [4] |

| Ethanol (B145695) | Easily soluble | [4] |

| 95% Ethanol | 0.1% | [8] |

| Organic Solvents | Soluble in oils and fats. | [12] |

Spectroscopic Properties

| Property | Value | Source(s) |

| λmax (Absorption Maximum) | 619 nm | [8] |

| LogP | 4.616 | [11] |

Experimental Protocols

Detailed experimental protocols for the characterization of a specific dye like Victoria Pure Blue BO are often proprietary or published in less detail in commercial literature. However, standardized methods for the analysis of triarylmethane dyes are well-established.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

The purity of triarylmethane dyes is routinely determined by reverse-phase HPLC (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) chloride or triethylamine (B128534) phosphate) is typically used. For triarylmethane dyes, a mobile phase of acetonitrile/ammonium chloride (50 mM; 90:10 v/v) can be employed.[13]

-

Flow Rate: A typical flow rate is 1 mL/min.[13]

-

Detection: The eluent is monitored at the λmax of the dye (approximately 619 nm for Victoria Pure Blue BO).

-

Procedure: A sample of the dye is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by the relative area of the main peak in the chromatogram. An analytical standard with a known purity of ≥95.0% is used for comparison.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λmax) and is a fundamental method for characterizing colored compounds.

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

A solution of Victoria Pure Blue BO is prepared in a suitable solvent (e.g., ethanol or water) at a known concentration.

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the dye solution is measured across the visible spectrum (typically 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

Manufacturing Process Outline

Victoria Pure Blue BO is synthesized via the condensation of N-Ethylnaphthalen-1-amine with Bis(4-(diethylamino)phenyl)methanone in the presence of a condensing agent like phosphorus oxychloride in a toluene (B28343) solvent.[4] The resulting product is then purified.

Signaling Pathways and Mechanisms of Action

Victoria Pure Blue BO is utilized as a biological stain for cellular components like mitochondria and nuclei, indicating its ability to penetrate cell membranes and bind to intracellular structures.[2][14] Its most notable mechanism of action in a therapeutic context is as a photosensitizer in photodynamic therapy (PDT).

Photodynamic Therapy (PDT) Mechanism

The core principle of PDT involves a photosensitizer, light, and oxygen.[15] When Victoria Pure Blue BO is administered and accumulates in target cells (e.g., cancer cells), it can be activated by light of a specific wavelength (corresponding to its absorption spectrum). This activation initiates a series of events leading to cell death.

Caption: General mechanism of photodynamic therapy using Victoria Pure Blue BO.

Biological Staining Workflow

The cationic nature of Victoria Pure Blue BO facilitates its binding to negatively charged components within the cell, such as nucleic acids in the nucleus and the mitochondrial membrane, which has a significant negative potential.

Caption: A simplified workflow for biological staining with Victoria Pure Blue BO.

References

- 1. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Victoria blue BO - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. benchchem.com [benchchem.com]

- 6. Basic Blue 7 | C33H40ClN3 | CID 75444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. 维多利亚纯蓝 BO Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. Victoria Pure Blue BO Dye content 90 2390-60-5 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. Basic Blue 7|2390-60-5|lookchem [lookchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. biognost.com [biognost.com]

- 15. Photodynamic Effect of Methylene Blue and Low Level Laser Radiation in Head and Neck Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of "Pure Blue": A Technical Guide

Introduction

The novel therapeutic agent, designated "Pure Blue," has demonstrated significant potential in preclinical models of neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of Pure Blue's mechanism of action, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the core signaling pathways modulated by Pure Blue, present key quantitative data from in vitro and in vivo studies, and outline the experimental protocols utilized to elucidate its therapeutic effects.

Core Signaling Pathway Modulation

Pure Blue is hypothesized to exert its primary therapeutic effects through the modulation of two key signaling pathways implicated in neuroinflammation: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Inhibition of the Pro-inflammatory NF-κB Pathway

In pathological states, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which contribute to neuronal damage. Pure Blue has been shown to inhibit this pathway through the direct inhibition of IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory mediators.

Caption: Pure Blue's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Pure Blue is believed to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Activation of the Nrf2 antioxidant pathway by Pure Blue.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies investigating the efficacy of Pure Blue.

Table 1: In Vitro Efficacy of Pure Blue

| Parameter | Cell Line | Value |

| IC50 (IKKβ) | HEK293T | 50 nM |

| EC50 (Nrf2 Activation) | BV-2 Microglia | 100 nM |

| TNF-α Reduction (LPS-stimulated BV-2) | BV-2 Microglia | 75% at 200 nM |

| HO-1 Induction (vs. vehicle) | Primary Astrocytes | 4.5-fold at 200 nM |

Table 2: In Vivo Efficacy of Pure Blue in a Mouse Model of LPS-induced Neuroinflammation

| Parameter | Dosage | Result |

| Brain TNF-α levels (vs. vehicle) | 10 mg/kg, i.p. | 60% reduction |

| Brain IL-6 levels (vs. vehicle) | 10 mg/kg, i.p. | 55% reduction |

| Nrf2 nuclear translocation (hippocampus) | 10 mg/kg, i.p. | 3-fold increase |

| Improvement in Morris Water Maze (latency) | 10 mg/kg, i.p. | 40% decrease |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ Kinase Assay

An in vitro kinase assay was performed using recombinant human IKKβ. Pure Blue was serially diluted and incubated with IKKβ and a fluorescently labeled IκBα peptide substrate in a kinase reaction buffer. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C. The phosphorylation of the substrate was measured using a fluorescence polarization immunoassay. The IC50 value was calculated from the dose-response curve.

Caption: Workflow for the in vitro IKKβ kinase assay.

Nrf2 Nuclear Translocation Assay

BV-2 microglial cells were treated with Pure Blue or vehicle for 4 hours. Nuclear and cytoplasmic fractions were then isolated using a commercial kit. The protein concentration of each fraction was determined by BCA assay. Equal amounts of protein were subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). The relative abundance of Nrf2 in the nuclear fraction was quantified by densitometry.

Caption: Experimental workflow for the Nrf2 nuclear translocation assay.

Animal Model of LPS-induced Neuroinflammation

Male C57BL/6 mice were administered Pure Blue (10 mg/kg, i.p.) or vehicle 1 hour prior to an intraperitoneal injection of lipopolysaccharide (LPS; 1 mg/kg). Behavioral testing using the Morris Water Maze was conducted 24 hours after LPS injection to assess cognitive function. Following behavioral testing, animals were euthanized, and brain tissue was collected for the analysis of pro-inflammatory cytokine levels by ELISA and Nrf2 nuclear translocation by Western blot.

Conclusion

Pure Blue demonstrates a dual mechanism of action by inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2 antioxidant response pathway. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for neuroinflammatory conditions. The experimental protocols outlined provide a basis for further investigation and development of this promising compound.

The Enduring Chromaticity of a Medical Staple: A Technical Guide to Methylene Blue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene Blue (MB), a compound with a rich history spanning from textile dye to a multi-faceted therapeutic and diagnostic agent, continues to be a subject of significant scientific interest. This document provides a comprehensive overview of the discovery, history, and core scientific principles of Methylene Blue, often marketed under various names including PureBlue. It details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its application in research and drug development. The included diagrams of its signaling pathways and experimental workflows offer a visual guide to its complex biological interactions.

Discovery and History

Methylene Blue's journey began in 1876 when it was first synthesized by German chemist Heinrich Caro at BASF.[1] Initially utilized as a synthetic dye for the textile industry, its unique chemical properties soon paved the way for its entry into the medical field.[1][2][3] The pioneering work of Paul Ehrlich in the 1890s demonstrated its utility as a biological stain, enabling the visualization of cells and bacteria.[1]

Its therapeutic potential was first realized in 1891 by Paul Guttmann and Paul Ehrlich for the treatment of malaria, marking its place as one of the first fully synthetic drugs used in medicine.[4][5] Over the subsequent decades, the applications of Methylene Blue expanded significantly. In 1933, Matilda Brooks discovered its efficacy as an antidote for carbon monoxide and cyanide poisoning.[4] It also became the lead compound for the development of phenothiazine (B1677639) antipsychotics in the mid-20th century.[3] Today, Methylene Blue is an FDA-approved treatment for methemoglobinemia and is investigated for a range of other conditions, including neurodegenerative diseases and certain psychiatric disorders.[5][6]

Physicochemical and Pharmacokinetic Properties

Methylene Blue (Methylthioninium chloride) is a cationic thiazine (B8601807) dye with a distinctive blue color in its oxidized state and is colorless in its reduced form, leucomethylene blue.[7] This redox-cycling capability is central to its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClN₃S | [4] |

| Molar Mass | 319.85 g/mol | [4] |

| Maximum Absorption | 668 nm | [6] |

| Administration | Oral, Intravenous | [6] |

| Plasma Half-life (Oral) | ~20 hours | [6] |

| Plasma Half-life (IV) | ~5 hours | [4] |

| Elimination | Renal | [4] |

Mechanism of Action and Signaling Pathways

Methylene Blue's therapeutic effects are multifaceted, stemming from its ability to act as a redox agent and its influence on various cellular pathways.

Treatment of Methemoglobinemia

In the presence of NADPH-methemoglobin reductase, Methylene Blue is reduced to leucomethylene blue. Leucomethylene blue then acts as an electron donor, non-enzymatically reducing methemoglobin back to hemoglobin, thereby restoring oxygen-carrying capacity.[7][8]

References

- 1. Methylene Blue: History, Uses, and Benefits - Metabolic Health [metabolichealth.com]

- 2. lvwell.com [lvwell.com]

- 3. researchgate.net [researchgate.net]

- 4. Methylene blue - Wikipedia [en.wikipedia.org]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. pfm :: Precision and Future Medicine [pfmjournal.org]

- 7. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 8. Mechanism of Action | ProvayBlue [provayblue.com]

Pure Blue safety and handling guidelines

An In-depth Technical Guide to the Safe Handling and Application of Pure Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pure Blue is a novel synthetic compound with significant potential in targeted drug delivery and as a fluorescent marker in cellular imaging. Its unique solvatochromic properties and high quantum yield make it a valuable tool in various biological assays. However, as with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive overview of the safety, handling, storage, and disposal guidelines for Pure Blue, along with detailed experimental protocols for its use.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for Pure Blue is presented below. This data has been compiled from a series of in-house and third-party validated assays.

Table 1: Physicochemical Properties of Pure Blue

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₄O₂ |

| Molecular Weight | 370.41 g/mol |

| Appearance | Fine crystalline powder |

| Color | Deep blue |

| Melting Point | 215 - 218 °C |

| Solubility | Soluble in DMSO, DMF, and Chloroform. Sparingly soluble in Ethanol. Insoluble in water. |

| Excitation Max (λex) | 620 nm (in DMSO) |

| Emission Max (λem) | 650 nm (in DMSO) |

| Quantum Yield (Φ) | 0.85 (in DMSO) |

Table 2: Toxicological Data for Pure Blue

| Test | Species | Route | Value |

| LD₅₀ | Mouse | Oral | >2000 mg/kg |

| LD₅₀ | Rat | Dermal | >2000 mg/kg |

| LC₅₀ | Rat | Inhalation | >5 mg/L (4h) |

| Skin Irritation | Rabbit | Dermal | Non-irritant |

| Eye Irritation | Rabbit | Ocular | Mild irritant |

| Mutagenicity (Ames Test) | S. typhimurium | - | Non-mutagenic |

Safety and Handling

Adherence to standard laboratory safety protocols is essential when working with Pure Blue. The following guidelines outline the necessary precautions.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are the minimum requirements:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: A standard laboratory coat.

Engineering Controls

-

Ventilation: Work with Pure Blue powder in a chemical fume hood to minimize inhalation risk. Solutions may be handled on the bench with adequate general laboratory ventilation.

-

Safety Equipment: An eyewash station and safety shower should be readily accessible.

Spill and Waste Disposal

-

Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

-

Waste Disposal: Dispose of Pure Blue waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

The Spectral Properties of Methylene Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Methylene (B1212753) Blue (MB), a well-characterized phenothiazine (B1677639) dye. Methylene Blue, also known as Methylthioninium chloride, is widely utilized across various scientific disciplines, including as a biological stain, a redox indicator, and a therapeutic agent.[1][2][3] Its utility is intrinsically linked to its distinct light-absorbing and emitting characteristics. This document outlines the quantitative spectral data, detailed experimental protocols for their measurement, and the fundamental mechanisms of action of Methylene Blue.

Core Spectral and Photophysical Properties

The interaction of Methylene Blue with light is characterized by strong absorption in the red region of the visible spectrum, which is responsible for its iconic blue color in solution.[4] Its fluorescence emission occurs at slightly longer wavelengths in the near-infrared (NIR) range. These properties are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 664-668 nm | Water/Ethanol |

| ~610 nm (shoulder) | Water | |

| 292 nm | Water | |

| Emission Maximum (λem) | 686-690 nm | Water/Ethanol |

| Molar Extinction Coefficient (ε) | ~74,000 - 81,600 M⁻¹cm⁻¹ at ~665 nm | Water |

| Fluorescence Quantum Yield (ΦF) | 0.02 - 0.04 (in water) to 0.52 | Dependent on solvent and concentration |

| Fluorescence Lifetime (τF) | ~430 ps (when bound to DNA) | Varies with environment |

| Stokes Shift | ~20 nm | Water |

Note: The spectral properties of Methylene Blue, particularly its quantum yield and tendency to form non-fluorescent dimers and aggregates, are highly dependent on its concentration and the solvent used.[5][6][7]

Experimental Protocols

Accurate characterization of the spectral properties of Methylene Blue requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorbance spectrum of a Methylene Blue solution can be determined using a UV-Vis spectrophotometer, and the molar extinction coefficient can be calculated using the Beer-Lambert law.

Materials:

-

Methylene Blue powder

-

High-purity solvent (e.g., deionized water or ethanol)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Methylene Blue of a known concentration (e.g., 1 mM) by accurately weighing the MB powder and dissolving it in a precise volume of the chosen solvent.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample, then fill it and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot the absorbance at λmax against the concentration of the Methylene Blue solutions.

-

Perform a linear regression on the data points. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.

-

Measurement of Fluorescence Spectrum and Quantum Yield

The fluorescence emission spectrum is measured using a spectrofluorometer. The fluorescence quantum yield is typically determined by a relative method, using a standard with a known quantum yield.

Materials:

-

Methylene Blue solution of known absorbance (typically < 0.1 at the excitation wavelength to avoid inner filter effects)

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a solution of the fluorescent standard and the Methylene Blue sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be measured and kept low and nearly identical.

-

Spectrofluorometer Setup: Set the excitation wavelength (e.g., 630 nm for Methylene Blue). Set the emission scan range to capture the entire fluorescence spectrum (e.g., 650-800 nm).

-

Spectrum Acquisition:

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the Methylene Blue sample.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the fluorescence emission curves for both the sample (Is) and the standard (Ir).

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference standard, respectively.

-

Signaling Pathways and Mechanisms of Action

Methylene Blue's utility in biological systems stems from its ability to act as a redox agent and to selectively bind to certain biomolecules.

Mechanism of Action as a Redox Agent in Methemoglobinemia

Methylene Blue is an antidote for methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric state (Fe³⁺), rendering it unable to transport oxygen.[1][2] At therapeutic doses, Methylene Blue is reduced in red blood cells by NADPH-methemoglobin reductase to Leucomethylene Blue.[8] Leucomethylene Blue then acts as an electron donor, reducing the ferric iron in methemoglobin back to its oxygen-carrying ferrous state (Fe²⁺).[1][8]

Caption: Redox cycling of Methylene Blue in the treatment of methemoglobinemia.

Experimental Workflow for Spectroscopic Analysis

The general workflow for analyzing the spectral properties of a compound like Methylene Blue involves several key steps, from sample preparation to data interpretation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mechanism as a Biological Stain

As a cationic dye, Methylene Blue has a high affinity for negatively charged cellular components.[3][9] This property makes it an excellent stain for nucleic acids (DNA and RNA) in the cell nucleus and cytoplasm, which are rich in phosphate (B84403) groups.[9] This electrostatic interaction allows for the visualization of cellular morphology under a microscope.

References

- 1. Methylene blue - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical properties of methylene blue in water and in aqueous solutions of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoacoustic lifetime contrast between methylene blue monomers and self-quenched dimers as a model for dual-labeled activatable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. macsenlab.com [macsenlab.com]

An In-depth Technical Guide to Trypan Blue in Cell Biology

A Note on "Pure Blue": The term "Pure Blue" does not correspond to a recognized reagent or dye in the field of cell biology. This guide will focus on Trypan Blue , a widely used stain for assessing cell viability, which is the likely subject of interest.

Introduction

In cell biology and drug development, accurately determining the number of viable cells in a population is a fundamental requirement. This is crucial for standardizing experiments, assessing the cytotoxic effects of compounds, and monitoring the health of cell cultures. The Trypan Blue exclusion assay is one of the most established and widely used methods for this purpose.[1] It is a simple, rapid, and cost-effective technique to differentiate viable from non-viable cells.[2]

This guide provides a comprehensive overview of the principles behind Trypan Blue staining, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Principle of the Dye Exclusion Method

The Trypan Blue assay is based on a straightforward principle: the integrity of the cell membrane.[2]

-

Viable (Live) Cells: Healthy, live cells possess an intact and functional cell membrane that acts as a selective barrier. This membrane actively prevents large, polar molecules like Trypan Blue from entering the cytoplasm.[2] As a result, viable cells exclude the dye and remain colorless.[3]

-

Non-Viable (Dead) Cells: Cells that have undergone necrosis or late-stage apoptosis have compromised membrane integrity.[2] These damaged membranes contain pores or gaps that allow Trypan Blue to passively enter the cell.[2] Once inside, the dye binds to intracellular proteins, staining the cell a distinct blue color.[4]

Trypan Blue is a synthetic diazo dye with a molecular weight of approximately 960 Daltons.[5][6] Its size and hydrophilic nature are key to its exclusion by intact lipid bilayers.[2]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative properties of Trypan Blue.

| Property | Value / Description | Source(s) |

| Molecular Weight | ~960 g/mol | [5][6] |

| Chemical Nature | Diazo dye, large polar molecule | [2][4] |

| Common Stock Concentration | 0.4% (w/v) in a buffered salt solution (e.g., PBS) | [3][7] |

| Working Dilution | Typically 1:1 with cell suspension (final concentration 0.2%) | [3][8] |

| Staining Time | 3 to 5 minutes at room temperature | [3][7] |

| Mechanism | Membrane exclusion | [2][9] |

| Target | Intracellular proteins (in membrane-compromised cells) | [2][4] |

| Readout | Brightfield microscopy (manual or automated) | [7] |

| Health & Safety | Considered potentially carcinogenic; handle with care | [5][10] |

Visualizing the Mechanism and Workflow

Logical Pathway of Trypan Blue Staining

The diagram below illustrates the decision process based on cell membrane integrity, which is the core principle of the assay.

Experimental Workflow for Manual Cell Counting

This workflow outlines the standard procedure for performing a cell viability count using a hemocytometer.

Experimental Protocols

Protocol 1: Manual Cell Viability Assay with Hemocytometer

This protocol details the steps for manual counting of viable and non-viable cells.

Materials:

-

Cell suspension in a serum-free medium or Phosphate-Buffered Saline (PBS).[7]

-

0.4% Trypan Blue solution.[3]

-

Hemocytometer with coverslip.

-

Micropipettes and tips.

-

Microcentrifuge tubes.

-

Light microscope.

Procedure:

-

Prepare Cell Suspension: Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium to create a single-cell suspension.[7] It is crucial to use a serum-free solution as serum proteins can bind to Trypan Blue and cause misleading results.[1][7]

-

Staining: In a microcentrifuge tube, mix a volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).[3] This creates a 1:2 dilution.

-

Incubation: Allow the mixture to incubate at room temperature for 3 to 5 minutes.[7] Avoid incubating for longer than 5 minutes, as the dye itself can become toxic to cells over time, leading to an underestimation of viability.[7][8]

-

Loading the Hemocytometer: Carefully pipette 10 µL of the cell/dye mixture into the V-shaped groove of a clean hemocytometer, allowing capillary action to fill the chamber.[11]

-

Counting: Place the hemocytometer on the microscope stage. Using a 10x objective, count the number of live (clear, bright) and dead (blue) cells in the four large corner squares of the grid.

-

Calculations:

Protocol 2: Automated Cell Counting

Automated cell counters utilize the same Trypan Blue exclusion principle but automate the imaging and counting process, offering higher throughput and reduced user variability.

General Workflow:

-

Prepare the cell suspension and mix 1:1 with Trypan Blue as described in the manual protocol.

-

Load the specified volume of the mixture onto a disposable slide or chamber compatible with the automated counter.

-

Insert the slide into the instrument.

-

The instrument's software captures brightfield images, identifies cells, and differentiates between live (unstained) and dead (blue) populations based on size, shape, and brightness parameters.

-

Results, including total cell count, viable cell concentration, and percent viability, are displayed automatically.

Applications in Research and Drug Development

-

Routine Cell Culture Monitoring: Assessing the health and confluency of cell cultures before passaging or experimentation is a primary application. A healthy culture should typically exhibit ≥95% viability.[3]

-

Cytotoxicity Assays: In drug discovery, Trypan Blue is used to determine the toxic effects of new chemical entities on cancer or normal cell lines, helping to establish dose-response curves and IC50 values.

-

Standardizing Experiments: Accurately counting viable cells is essential for seeding plates with a consistent number of cells, ensuring the reproducibility of experiments like proliferation assays, western blots, and transfection studies.

-

Cellular Therapy Products: For applications like CAR-T cell therapy, accurate viability measurements are a critical quality attribute before infusing cells back into a patient.[6]

Limitations and Considerations

-

Subjectivity in Manual Counting: Manual counting can be subjective and vary between users.

-

Brief Counting Window: Cells must be counted within 5-10 minutes of staining to prevent the dye's inherent toxicity from killing viable cells.[1]

-

Membrane Rupture: Some studies suggest that Trypan Blue can cause dead or dying cells to rupture, making them disappear from the countable population and leading to an overestimation of viability.[6]

-

Apoptosis vs. Necrosis: The assay does not distinguish between different modes of cell death. It stains any cell with a compromised membrane, which includes necrotic cells and those in the very late stages of apoptosis, but it will not stain early apoptotic cells with intact membranes.[1]

-

Alternatives: For certain applications, alternative viability dyes may be more suitable. Erythrosin B is a non-toxic alternative that works on the same principle.[10][12] Fluorescent dyes like Propidium Iodide (PI) or DAPI are used in flow cytometry and fluorescence microscopy for more quantitative analysis.[13]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. What is the mechanism of Trypan blue? [synapse.patsnap.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. How does trypan blue work? | AAT Bioquest [aatbio.com]

- 5. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.co.jp]

- 6. Observation and quantification of the morphological effect of trypan blue rupturing dead or dying cells | PLOS One [journals.plos.org]

- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. What is Trypan blue used for? [synapse.patsnap.com]

- 10. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 13. revvity.com [revvity.com]

SYTOX™ Blue: An In-depth Technical Guide to a High-Affinity Nucleic Acid Stain for Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYTOX™ Blue is a high-affinity nucleic acid stain that serves as a critical tool for differentiating viable from non-viable cells. This cell-impermeant cyanine (B1664457) dye is particularly valuable in cellular analysis, offering a straightforward and reliable method for assessing cell membrane integrity. A key feature of SYTOX™ Blue is its inability to cross the intact plasma membranes of live cells.[1][2] Consequently, it selectively penetrates cells with compromised membranes, a hallmark of cell death. Upon binding to intracellular nucleic acids (both DNA and RNA), its fluorescence emission is enhanced by over 500-fold, providing a clear and robust signal for detection.[3] This significant increase in fluorescence upon binding to nucleic acids makes it an ideal indicator for dead cells in a population.

This technical guide provides a comprehensive overview of SYTOX™ Blue, including its physicochemical properties, mechanism of action, detailed experimental protocols for key applications, and its utility in various research and drug development contexts.

Core Mechanism of Action

The functionality of SYTOX™ Blue as a viability stain is predicated on the differential permeability of live and dead cell membranes.

-

Live Cells: Healthy, viable cells maintain an intact plasma membrane, which acts as a selective barrier, preventing the entry of SYTOX™ Blue into the cytoplasm. As a result, live cells exhibit minimal to no fluorescence.

-

Dead or Dying Cells: Cells undergoing necrosis or late-stage apoptosis lose their membrane integrity. These compromised membranes allow SYTOX™ Blue to enter the cell and intercalate with nucleic acids in the nucleus and mitochondria. This binding event leads to a dramatic increase in the dye's fluorescence, generating a bright blue signal that is easily detectable.

The precise binding mode of SYTOX™ dyes to nucleic acids is not fully elucidated, but it is suggested that they interact with the grooves of the DNA.[3] This interaction is characterized by a high affinity, ensuring stable and bright staining of the nucleic acids within compromised cells.

Figure 1: Mechanism of SYTOX™ Blue in differentiating live and dead cells.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for SYTOX™ Blue is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 444 nm (bound to DNA) | [3] |

| Emission Maximum (λem) | 480 nm (bound to DNA) | [3] |

| Recommended Excitation Laser | 405 nm (Violet) | [1] |

| Fluorescence Enhancement | >500-fold upon binding to nucleic acids | [3] |

| Supplied Concentration | 1 mM or 5 mM in DMSO | [3] |

| Cell Permeability | Impermeant to live cells | [1] |

| Quantum Yield | Not publicly disclosed | |

| Fluorescence Lifetime | Not publicly disclosed |

Applications in Research and Drug Development

SYTOX™ Blue is a versatile tool with broad applications in both basic research and industrial settings, particularly in drug development pipelines.

-

Cell Viability and Cytotoxicity Assays: It is widely used in flow cytometry and fluorescence microscopy to quantify the number of dead cells in a population following treatment with a therapeutic agent. This is crucial for determining the cytotoxic effects of drug candidates.

-

High-Throughput Screening (HTS): The simple, no-wash protocol makes SYTOX™ Blue amenable to high-throughput screening of compound libraries to identify cytotoxic agents.

-

Apoptosis Studies: While not a direct measure of apoptosis, it can be used in conjunction with other apoptotic markers (e.g., Annexin V) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Bacterial Viability: SYTOX™ Blue is also effective for assessing the viability of both gram-positive and gram-negative bacteria, making it a valuable tool in antibiotic development.

Experimental Protocols

Detailed methodologies for the most common applications of SYTOX™ Blue are provided below.

Cell Viability Assessment by Flow Cytometry

This protocol outlines the steps for staining a mammalian cell suspension to differentiate live and dead cells.

Figure 2: Experimental workflow for cell viability analysis using SYTOX™ Blue.

Materials:

-

SYTOX™ Blue Dead Cell Stain (1 mM in DMSO)[3]

-

Cell suspension in a suitable buffer (e.g., PBS with 1-2% BSA)

-

Flow cytometry tubes

-

Flow cytometer with a 405 nm violet laser

Procedure:

-

Cell Preparation: Harvest cells and wash them with an appropriate buffer. Centrifuge the cells and resuspend the pellet in your chosen buffer.

-

Cell Concentration Adjustment: Count the cells and adjust the concentration to between 1 x 10^5 and 5 x 10^7 cells/mL.

-

Aliquoting: Transfer 1 mL of the cell suspension into individual flow cytometry tubes.

-

Staining: Add 1 µL of the 1 mM SYTOX™ Blue stock solution to each tube for a final concentration of 1 µM. Mix gently. For initial experiments, a concentration range of 625 nM to 10 µM can be tested to find the optimal concentration for your cell type and experimental conditions.[3]

-

Incubation: Incubate the cells for at least 5 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer using a 405 nm violet laser for excitation and a standard blue emission filter (e.g., 440/40 nm or 450/50 nm bandpass). Samples should not be washed prior to analysis.[3]

Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing dead cells in an adherent cell culture.

Materials:

-

SYTOX™ Blue Nucleic Acid Stain (5 mM in DMSO)

-

Adherent cells cultured on coverslips or in imaging dishes

-

Buffered salt solution or culture medium

-

Fluorescence microscope with appropriate filters

Procedure:

-

Sample Preparation: The adherent cells can be stained directly in their culture vessel.

-

Staining Solution Preparation: Prepare a working solution of SYTOX™ Blue in a suitable buffer. The recommended concentration range for eukaryotic cells is 10 nM to 1 µM.

-

Staining: Remove the culture medium and add the SYTOX™ Blue working solution to the cells.

-

Incubation: Incubate for at least 10 minutes at room temperature, protected from light.

-

Imaging: Visualize the cells directly using a fluorescence microscope equipped with a filter set appropriate for DAPI or blue fluorescent dyes. Dead cells will exhibit bright blue nuclear and potentially some cytoplasmic staining.

Considerations for Use

-

Multicolor Experiments: SYTOX™ Blue has minimal spectral overlap with fluorophores excited by other lasers, making it suitable for multicolor analysis.[3] If used with other violet-excited dyes, spectral overlap may occur and compensation will be necessary.

-

Fixation: SYTOX™ Blue is not compatible with fixation. The staining procedure should be performed on live cells.

-

Safety: SYTOX™ Blue binds to nucleic acids and should be handled as a potential mutagen. Always use appropriate personal protective equipment. The dye is supplied in DMSO, which can facilitate the entry of organic molecules into tissues, so extra caution is advised.[3]

Conclusion

SYTOX™ Blue is a powerful and straightforward nucleic acid stain for the identification of dead cells in a population. Its high affinity for nucleic acids, significant fluorescence enhancement upon binding, and impermeability to live cells make it a reliable tool for a wide range of applications in cell biology, toxicology, and drug discovery. The simple, no-wash protocols are particularly advantageous for high-throughput applications. By understanding its core mechanism and following the detailed protocols provided in this guide, researchers can effectively integrate SYTOX™ Blue into their experimental workflows to obtain accurate and reproducible cell viability data.

References

The Definitive Guide to Pure Blue Redox Indicators: A Technical Overview for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, mechanisms, and applications of "Pure Blue" dyes as redox indicators, with a primary focus on Methylene Blue and a comparative analysis of Patent Blue V.

The term "Pure Blue" in the context of chemical indicators can be ambiguous, often referring to several distinct dye molecules. This guide clarifies this nomenclature, focusing on the most prominent and scientifically significant "Pure Blue" compound used as a redox indicator: Methylene Blue. Additionally, it will explore another relevant dye, Patent Blue V, to provide a comprehensive resource for scientists and researchers in drug development and analytical chemistry.

Methylene Blue: The Archetypal "Pure Blue" Redox Indicator

Methylene Blue, also known by trade names such as Leather Pure Blue HB, is a synthetic thiazine (B8601807) dye widely recognized for its utility as a redox indicator. Its distinct color change upon reduction and oxidation makes it a valuable tool in a variety of chemical and biological applications.

Core Properties and Mechanism of Action

Methylene Blue's function as a redox indicator is rooted in its reversible oxidation-reduction chemistry. In an oxidizing environment, it exists in its vibrant blue cationic form (MB⁺). When exposed to a reducing agent, it accepts electrons and is converted to its colorless, reduced form, Leuco-Methylene Blue (LMBH). This transformation is the basis for its use in monitoring redox reactions.[1]

The redox midpoint potential of Methylene Blue is approximately +0.01 V at neutral pH, though this is dependent on the pH of the solution.[2] The formal reduction potential becomes more negative as the pH increases.

Quantitative Data for Methylene Blue

| Property | Value | Notes |

| Common Names | Methylene Blue, Methylthioninium chloride, Leather Pure Blue HB | |

| Chemical Formula | C₁₆H₁₈ClN₃S | |

| Appearance (Oxidized Form) | Dark green crystalline powder, forms a blue solution in water | |

| Appearance (Reduced Form) | Colorless (Leuco-Methylene Blue) | |

| Redox Midpoint Potential (E⁰') | ~ +0.01 V | At pH 7 |

| Molar Extinction Coefficient (λmax) | ~74,100 L·mol⁻¹·cm⁻¹ at 665 nm | In water |

| Color Change | Blue (oxidized) to Colorless (reduced) | Reversible |

Redox Mechanism of Methylene Blue

The redox transition of Methylene Blue involves the transfer of two electrons and one proton. The oxidized form, Methylene Blue (MB⁺), is an intense blue color due to its conjugated aromatic system. Upon reduction, this conjugation is disrupted, leading to the colorless Leuco-Methylene Blue (LMBH).

Experimental Protocols

This protocol details the quantitative estimation of Methylene Blue by titration with a reducing agent, ascorbic acid. The endpoint is detected by the color change from blue to colorless, monitored by a photometric sensor.[1]

Reagents and Equipment:

-

Methylene Blue solution of unknown concentration.

-

Standardized Ascorbic Acid solution.

-

Acidic buffer (e.g., acetate (B1210297) buffer).

-

Automatic titrator equipped with a photometric sensor (e.g., Mettler Toledo DP660).

-

Standard laboratory glassware.

Procedure:

-

Accurately pipette a known volume of the Methylene Blue solution into a titration beaker.

-

Add a suitable volume of the acidic buffer to maintain a constant pH.

-

Immerse the photometric sensor and the titrator delivery nozzle into the solution.

-

Set the wavelength of the photometric sensor to 660 nm, the wavelength of maximum absorbance for Methylene Blue.

-

Titrate the Methylene Blue solution with the standardized ascorbic acid solution.

-

The ascorbic acid reduces the Methylene Blue to its colorless leuco form.

-

The endpoint is reached when a sharp change in absorbance is detected by the photometric sensor, corresponding to the complete reduction of Methylene Blue.

-

The concentration of the Methylene Blue solution can be calculated from the volume of ascorbic acid solution used.

Methylene Blue can be used to differentiate between viable and non-viable cells. Viable cells possess active enzymes that can reduce Methylene Blue to its colorless form, while dead cells with compromised membranes and inactive enzymes remain stained blue.

Reagents and Equipment:

-

Cell culture in a multi-well plate.

-

Phosphate-buffered saline (PBS).

-

Methylene Blue staining solution (e.g., 0.5% w/v in 50% ethanol).

-

Elution solution (e.g., 0.1 M HCl in ethanol).

-

Plate shaker.

-

Microplate reader.

Procedure:

-

Remove the culture medium from the wells.

-

Gently wash the cells with PBS.

-

Add 100 µL of Methylene Blue staining solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the staining solution and wash the wells with distilled water until the wash water is clear.

-

Add 100 µL of elution solution to each well.

-

Place the plate on a shaker for 15-20 minutes to elute the dye from the stained cells.

-

Measure the absorbance of the eluted dye in a microplate reader at a wavelength of 630-660 nm. The absorbance is proportional to the number of viable cells.

Patent Blue V: A Triphenylmethane-Based "Pure Blue" Redox Indicator

Patent Blue V is another synthetic dye that can be referred to as "Pure Blue" and functions as a redox indicator. It belongs to the triphenylmethane (B1682552) class of dyes and exhibits different redox and pH-indicating properties compared to Methylene Blue.

Core Properties and Mechanism of Action

Patent Blue V's redox activity involves a color change from a reduced yellow form to an oxidized red form.[3] Its reduction potential is significantly higher than that of Methylene Blue, making it suitable for different analytical applications. Furthermore, its color is pH-dependent, varying from deep blue in alkaline or weakly acidic media to yellow-orange in strongly acidic conditions, making it also useful as a pH indicator in the range of 0.8-3.0.[3]

Quantitative Data for Patent Blue V

| Property | Value | Notes |

| Common Names | Patent Blue V, Food Blue 5, Sulphan Blue | |

| Chemical Formula | C₂₇H₃₁N₂NaO₇S₂ (Sodium salt) | |

| Appearance (Oxidized Form) | Dark blue powder | |

| Appearance (Reduced Form) | Yellow | |

| Redox Potential | ~ +0.77 V | |

| Molar Absorptivity (λmax) | ~106,000 L·mol⁻¹·cm⁻¹ at 639 nm | In water |

| Color Change (Redox) | Yellow (reduced) to Red (oxidized) | Reversible |

| Color Change (pH) | Yellow-orange (strong acid) to Deep blue (weak acid/alkaline) |

Experimental Protocol: Titration of Coloring Matters with Titanous Chloride

This protocol outlines the use of Patent Blue V in the determination of the total coloring matter content by titration with a strong reducing agent, titanous chloride (TiCl₃).

Reagents and Equipment:

-

Sample containing the coloring matter (e.g., Patent Blue V).

-

Standardized 0.1 N Titanous Chloride (TiCl₃) solution.

-

Sodium hydrogen tartrate buffer.

-

Standard laboratory glassware for titration.

Procedure:

-

Accurately weigh 1.3-1.4 g of the sample containing the coloring matter.

-

Dissolve the sample in a suitable solvent and add 15 g of sodium hydrogen tartrate to act as a buffer.

-

Titrate the solution with the standardized 0.1 N titanous chloride solution.

-

The titanous chloride will reduce the coloring matter. The endpoint is observed by a distinct color change of the indicator (if used) or the solution itself.

-

The total coloring matter content is calculated based on the volume of titanous chloride solution consumed. The equivalent weight of Patent Blue V (sodium salt) is 29.13 mg per 1.00 ml of 0.1 N TiCl₃.[4][5]

Experimental Workflow and Logical Relationships

A generalized workflow for a redox titration experiment provides a logical sequence of steps applicable to both Methylene Blue and Patent Blue V, with appropriate modifications for the specific analyte and titrant.

Conclusion

"Pure Blue" as a descriptor for redox indicators most commonly refers to Methylene Blue, a versatile thiazine dye with a wide range of applications in analytical chemistry and biology. Its distinct blue to colorless transition upon reduction provides a clear visual endpoint for various assays. Patent Blue V, a triphenylmethane dye, also falls under the "Pure Blue" umbrella and serves as a redox indicator with a higher reduction potential and pH-dependent color properties. The choice between these indicators depends on the specific requirements of the redox system under investigation, including the redox potential of the analyte and the pH of the medium. This guide provides the foundational technical knowledge and experimental protocols to effectively utilize these "Pure Blue" indicators in a research and development setting.

References

Methodological & Application

Pure Blue Staining Protocol for Polyacrylamide Gels

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pure Blue is a highly sensitive, rapid, and versatile colloidal Coomassie-based stain for the visualization of proteins separated by polyacrylamide gel electrophoresis (SDS-PAGE, native PAGE, IEF, and 2D gels). This proprietary formulation provides crystal-clear backgrounds and high-contrast blue bands, eliminating the need for extensive destaining procedures often associated with traditional Coomassie R-250 staining. The Pure Blue staining protocol is simple, fast, and compatible with downstream applications such as mass spectrometry, making it an ideal choice for modern proteomics workflows.

The staining mechanism of Pure Blue, like other Coomassie dyes, is based on the non-covalent binding of the dye molecules to proteins. This interaction primarily involves electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (such as arginine, lysine, and histidine) in the proteins.[1][2][3] Additionally, van der Waals forces contribute to the formation of the stable protein-dye complex.[1][2][4] In the acidic environment of the staining solution, the dye exists in a stable anionic blue form when bound to proteins, while the unbound dye in the gel matrix can be easily removed with a simple water wash, resulting in a high signal-to-noise ratio.

Quantitative Data Summary

The performance of Pure Blue has been benchmarked against other common protein staining methods. The following table summarizes the key quantitative parameters for easy comparison.

| Feature | Pure Blue (Colloidal Coomassie G-250 based) | Traditional Coomassie R-250 | Silver Staining |

| Limit of Detection (LOD) | 2-10 ng[5][6][7][8] | ~100 ng[2][8] | 0.5-5 ng[6][9] |

| Linear Dynamic Range | Good | Good | Narrow[6] |

| Protocol Time | ~1-2 hours | 4-24 hours[2] | ~5 hours[9] |

| Mass Spectrometry Compatibility | Yes (fully compatible)[5][6][7][10] | Yes (compatible)[4][6][8] | Limited (some protocols use formaldehyde (B43269), which cross-links proteins)[6] |

| Reproducibility | High | Moderate | Low[6] |

| Ease of Use | Simple one-step staining | Multi-step (fix, stain, destain)[2] | Complex multi-step protocol[6] |

| Safety | Non-hazardous (aqueous-based) | Hazardous (requires methanol (B129727) and acetic acid) | Hazardous (involves formaldehyde and silver nitrate) |

Experimental Protocol: Pure Blue Staining

This protocol is optimized for staining mini-gels (e.g., 8 x 10 cm, 1.0 mm thick). For larger gels, the volumes of the solutions should be adjusted accordingly to ensure the gel is fully submerged.

Materials:

-

Pure Blue Staining Solution

-

Deionized water

-

Orbital shaker

-

Clean staining tray (plastic or glass)

Procedure:

-

Post-Electrophoresis Wash:

-

After electrophoresis is complete, carefully remove the polyacrylamide gel from the cassette.

-

Place the gel in a clean staining tray containing at least 100 mL of deionized water.

-

Gently agitate on an orbital shaker for 5 minutes.

-

Discard the water. Repeat this washing step two more times for a total of three washes. This step is crucial for removing residual SDS from the gel, which can interfere with staining.

-

-

Staining:

-

Remove all the water from the staining tray after the final wash.

-

Add a sufficient volume of Pure Blue Staining Solution to fully submerge the gel (typically 25-50 mL for a mini-gel).

-

Incubate the gel in the staining solution on an orbital shaker at room temperature. Protein bands will start to become visible within 5-10 minutes. For optimal results and to detect low-abundance proteins, stain for 1 hour. Staining can be extended up to 2 hours with minimal impact on the background.

-

-

Destaining (Optional Water Wash):

-

Pour off the Pure Blue Staining Solution. The stain can often be reused 2-3 times if stored properly.

-

To achieve a crystal-clear background for imaging or densitometry, add 100-200 mL of deionized water to the staining tray.

-

Gently agitate on an orbital shaker for 1-2 hours, changing the water 2-3 times. This step will reduce the background without significantly affecting the intensity of the stained protein bands. For most applications with visible bands after the staining step, this destaining is not strictly necessary.

-

-

Gel Storage:

-

The stained gel can be stored in deionized water at 4°C for several days.

-

For long-term storage (weeks to months), it is recommended to store the gel in a 20% ammonium (B1175870) sulfate (B86663) solution at 4°C.

-

Diagrams

Caption: Workflow for Pure Blue protein gel staining.

Caption: Mechanism of Pure Blue dye binding to proteins.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]

- 3. interchim.fr [interchim.fr]

- 4. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 5. biotium.com [biotium.com]

- 6. biocompare.com [biocompare.com]

- 7. biotium.com [biotium.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. fredhutch.org [fredhutch.org]

Application Notes: Utilizing Pure Blue for Accurate Cell Viability and Cytotoxicity Assessment

Introduction

Pure Blue is a robust and sensitive colorimetric and fluorometric reagent for quantifying cell viability and cytotoxicity. The assay is based on the reduction of the primary component, a blue, non-fluorescent, and cell-permeable dye, into a pink, highly fluorescent product by metabolically active cells. This conversion is directly proportional to the number of viable cells, making it a reliable indicator of cell health. The assay is non-toxic, allowing for kinetic monitoring of cell proliferation and drug-induced cytotoxicity over time.

Principle of the Assay The Pure Blue assay quantitatively measures the metabolic activity of living cells. Viable cells maintain a reducing environment within their cytoplasm. The active ingredient in Pure Blue is a redox indicator that is blue in its oxidized state and becomes pink and highly fluorescent upon reduction by enzymes such as diaphorases present in the cytoplasm of viable cells. The intensity of the color or fluorescence produced is directly proportional to the number of living cells in the sample.

Key Features

-

High Sensitivity: Detects low cell numbers and subtle changes in metabolic activity.

-

Non-Toxic: The reagent is non-destructive to cells, allowing for further downstream applications with the same cell population.

-

Simple & Fast: The "add-incubate-read" protocol is easy to perform and requires minimal hands-on time.

-

Flexible Readout: Results can be quantified using either a spectrophotometer (colorimetric) or a fluorometer (fluorescent).

-

Broad Applicability: Suitable for a wide range of cell types, including adherent cells, suspension cells, and 3D cell cultures.

Experimental Protocols

Cell Seeding

-

Harvest and count cells to be assayed.

-

Dilute the cells in a complete culture medium to the desired concentration.

-

Seed the cells into a 96-well microplate at a volume of 100 µL per well. The optimal seeding density will vary depending on the cell type and the duration of the experiment.

-

Include wells with medium only as a background control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours, or until the cells have adhered and are in the exponential growth phase.

Treatment with Compounds

-

Prepare serial dilutions of the test compounds (e.g., drugs, toxins).

-

Remove the culture medium from the wells, leaving the cells attached.

-

Add 100 µL of the medium containing the test compounds to the appropriate wells.

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Pure Blue Assay Protocol

-

Prepare the Pure Blue reagent by diluting it 1:10 in a complete culture medium or PBS.

-

Add 10 µL of the diluted Pure Blue reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.

-

Measure the absorbance at 570 nm with a reference wavelength of 600 nm for the colorimetric readout.

-

For the fluorometric readout, measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis

-

Subtract the average absorbance or fluorescence of the medium-only background wells from all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of a compound that inhibits 50% of cell viability).

Data Presentation

Table 1: Example of Cell Viability Data after Treatment with Compound X

| Compound X Conc. (µM) | Absorbance (570nm) | % Viability |

| 0 (Control) | 1.25 | 100% |

| 0.1 | 1.18 | 94.4% |

| 1 | 0.95 | 76.0% |

| 10 | 0.63 | 50.4% |

| 100 | 0.21 | 16.8% |

| 1000 | 0.05 | 4.0% |

Table 2: Example of IC50 Values for Different Compounds on HeLa Cells

| Compound | IC50 (µM) |

| Doxorubicin | 0.8 |

| Cisplatin | 5.2 |

| Paclitaxel | 0.02 |

Visualizations

Caption: Mechanism of the Pure Blue cell viability assay.

Caption: Experimental workflow for a typical cytotoxicity assay.

Pure Blue Protocol for Staining Live Cells: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pure Blue protocol leverages the cell-permeant nucleic acid stain, Hoechst 33342, for the fluorescent labeling of nuclei in living cells. This technique is fundamental in a wide array of biological research and drug discovery applications, offering a straightforward and effective method for cell identification, counting, and the assessment of cellular health. Hoechst 33342 is a bisbenzimidazole dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA and excitation with ultraviolet (UV) light, the dye emits a bright blue fluorescence, enabling clear visualization of the nucleus.[1][2] Its high cell permeability makes it an ideal choice for live-cell imaging, as it does not require cell fixation or permeabilization.[1][3]

This document provides comprehensive application notes and detailed protocols for the use of the Pure Blue (Hoechst 33342) staining protocol in various research contexts, including fluorescence microscopy, flow cytometry, and high-content screening.

Principle of Action

The mechanism of Pure Blue (Hoechst 33342) staining is based on its specific interaction with DNA. The dye's lipophilic nature allows it to readily cross the plasma membrane of live cells.[4] Once inside the cell, it translocates to the nucleus and binds to the A-T rich regions of the DNA minor groove. This binding event leads to a significant enhancement of its fluorescence quantum yield, resulting in a strong blue fluorescent signal upon excitation. The intensity of the fluorescence is proportional to the DNA content, a characteristic that is exploited in cell cycle analysis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful application of the Pure Blue (Hoechst 33342) staining protocol.

Table 1: Spectral and Physicochemical Properties of Hoechst 33342

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~350 nm | [1][2] |

| Emission Maximum (Em) | ~461 nm | [1][2] |

| Molecular Weight | 561.93 g/mol | [2][6] |

| Recommended for | Live and Fixed Cells | [1][2] |

Table 2: Recommended Staining Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes | Reference(s) |

| Working Concentration | |||

| Microscopy | 1 - 5 µg/mL (1.8 - 8.9 µM) | Optimal concentration is cell-type dependent and should be determined empirically. | [4][7] |

| Flow Cytometry | 1 - 10 µg/mL | Higher concentrations may be needed for certain cell types. | [7] |

| High-Content Screening | 1 µg/mL | Lower concentrations (e.g., 7-28 nM) may be suitable for long-term imaging to reduce phototoxicity. | [8][9] |

| Incubation Time | |||

| Microscopy & HCS | 15 - 30 minutes | Longer incubation may increase signal but also potential toxicity. | [1][5] |

| Flow Cytometry | 30 - 60 minutes | Ensure sufficient time for dye uptake and DNA binding. | [7] |

| Incubation Temperature | 37°C or Room Temperature | 37°C is generally preferred for live cells. | [1][7] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

-

PureBlu™ Hoechst 33342 Dye (e.g., Bio-Rad, Cat. No. 135-1304) or equivalent

-

High-purity deionized water (dH₂O) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Reconstitute the lyophilized Hoechst 33342 powder in dH₂O or DMSO to a final concentration of 1 mg/mL.[7] Note that Hoechst dye has poor solubility in water, so sonication may be necessary to fully dissolve it.[7]

-

Aliquot the stock solution into smaller, light-protected vials to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (stable for at least one year) or at 4°C for up to six months.[1][10]

-

-

Working Solution (e.g., 1 µg/mL):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final working concentration in pre-warmed (37°C) cell culture medium or PBS. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, dilute 1:1000.

-

Protocol 2: Staining of Live Adherent Cells for Fluorescence Microscopy

Materials:

-

Adherent cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

Pre-warmed (37°C) complete cell culture medium

-

Pre-warmed (37°C) Hoechst 33342 working solution

-

Pre-warmed (37°C) PBS

Procedure:

-

Grow cells to the desired confluency in the imaging vessel.

-

Aspirate the existing culture medium.

-

Add the pre-warmed Hoechst 33342 working solution to the cells, ensuring the entire monolayer is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

-

Optional: For applications sensitive to background fluorescence, gently wash the cells once or twice with pre-warmed PBS or culture medium. However, for many routine applications, imaging can be performed directly in the staining solution.

-

Add fresh, pre-warmed culture medium to the cells for imaging.

-

Proceed with image acquisition using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

Protocol 3: Staining of Live Suspension Cells for Flow Cytometry

Materials:

-

Suspension cells in culture

-

Pre-warmed (37°C) complete cell culture medium

-

Hoechst 33342 working solution

-

Flow cytometry tubes

Procedure:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add the Hoechst 33342 working solution to the cell suspension to achieve the desired final concentration (typically 1-10 µg/mL).[7]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]

-

Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation. Washing is generally not required.[7]

Key Applications

Nuclear Counterstaining in Live-Cell Imaging

The primary application of the Pure Blue protocol is to visualize cell nuclei for identification and counting in live-cell imaging experiments. Its high signal-to-noise ratio provides clear demarcation of individual cells.

Apoptosis Detection